2-(2,6-Difluorobenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
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Overview
Description
2-(2,6-Difluorobenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a complex organic compound that belongs to the class of heterocyclic compounds It features a thieno[2,3-c]pyridine core, which is a fused bicyclic structure containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Difluorobenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Thieno[2,3-c]pyridine Core: This can be achieved through cyclization reactions involving appropriate starting materials such as substituted pyridines and thiophenes.
Introduction of the Amide Group: The amide group is introduced via an amide coupling reaction, often using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thieno[2,3-c]pyridine ring.
Reduction: Reduction reactions can target the carbonyl groups in the amide moiety.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to alcohols or amines.
Scientific Research Applications
2-(2,6-Difluorobenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Biology: The compound can be used as a probe to study biological pathways and interactions involving sulfur and nitrogen heterocycles.
Material Science: Its unique electronic properties make it a candidate for use in organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thieno[2,3-c]pyridine core can interact with active sites through hydrogen bonding, π-π stacking, and other non-covalent interactions. These interactions can modulate the activity of the target, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,6-Difluorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
- 2-(2,6-Difluorobenzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
Uniqueness
The presence of the isopropyl group in 2-(2,6-Difluorobenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride distinguishes it from similar compounds. This group can influence the compound’s steric and electronic properties, potentially enhancing its biological activity and specificity.
Properties
IUPAC Name |
2-[(2,6-difluorobenzoyl)amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F2N3O2S.ClH/c1-9(2)23-7-6-10-13(8-23)26-18(14(10)16(21)24)22-17(25)15-11(19)4-3-5-12(15)20;/h3-5,9H,6-8H2,1-2H3,(H2,21,24)(H,22,25);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRVLUNYCBGOERI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=C(C=CC=C3F)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClF2N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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